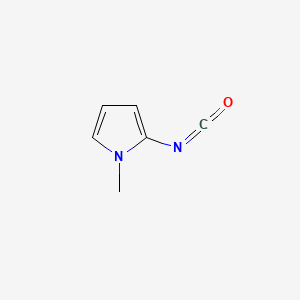

1H-Pyrrole, 2-isocyanato-1-methyl-

Description

Structure

3D Structure

Properties

IUPAC Name |

2-isocyanato-1-methylpyrrole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6N2O/c1-8-4-2-3-6(8)7-5-9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FIDIAKVZMWCGON-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC=C1N=C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity Profiles and Mechanistic Investigations of 1h Pyrrole, 2 Isocyanato 1 Methyl

Reactivity of the N-Methylpyrrole Ring in the Presence of the 2-Isocyanato Group

The isocyanato group at the 2-position significantly influences the reactivity of the N-methylpyrrole ring. As an electron-withdrawing group, it deactivates the pyrrole (B145914) nucleus towards electrophilic attack compared to unsubstituted N-methylpyrrole, yet it also directs the position of substitution.

Electrophilic Aromatic Substitution on the Pyrrole Nucleus

The pyrrole ring is inherently electron-rich and typically undergoes electrophilic aromatic substitution with great facility. thieme-connect.de However, the presence of an electron-withdrawing substituent like the isocyanato group tempers this reactivity. Reactions that proceed readily with simple pyrroles may require more forcing conditions or specific catalysis when the 2-isocyanato substituent is present.

One prominent reaction is the amidation of the pyrrole ring, where the isocyanate itself acts as the electrophile precursor. For instance, the coupling of N-methylpyrrole with various aryl isocyanates can be achieved to form N-aryl-N-methylpyrrole-2-carboxamides. nih.govresearchgate.net This transformation highlights the ability of the pyrrole to act as a nucleophile, attacking an electrophilic species generated from the isocyanate. The reaction often requires catalysis to overcome the deactivating effect of the substituent. For example, borane (B79455) Lewis acids such as tris(pentafluorophenyl)borane (B72294) (B(C6F5)3) have been shown to be effective catalysts for the C3 amidation of N-methylpyrroles with aryl isocyanates. cardiff.ac.uk

Furthermore, reactions with other electrophiles are possible. Chlorosulfonyl isocyanate (CSI) has been used to introduce a cyano group onto pyrrole rings that already bear powerful electron-withdrawing groups at the 2-position, demonstrating that electrophilic substitution can still occur. researchgate.net

Regioselectivity and Steric Effects of the Isocyanato Substituent

The regiochemical outcome of electrophilic substitution on 1H-Pyrrole, 2-isocyanato-1-methyl- is controlled by both electronic and steric factors. Pyrrole itself has a strong preference for substitution at the C2 (α) position. pearson.com With the C2 position blocked by the isocyanato group, incoming electrophiles are directed to other positions on the ring.

The isocyanato group is an electron-withdrawing group, which generally acts as a meta-director in classical aromatic systems. However, in the highly activated pyrrole system, the directing effects are more complex. Research indicates that electrophilic attack is often directed to the C4 (β') or C3 (β) positions. cardiff.ac.ukresearchgate.net

C4-Substitution: The use of chlorosulfonyl isocyanate (CSI) on pyrroles with electron-withdrawing groups at C2 has been shown to result in selective substitution at the C4-position. researchgate.net This suggests that the electronic deactivation by the C2-substituent makes the C4 position the most nucleophilic site.

C3-Substitution: In contrast, catalytic amidation of 1,2,5-trimethyl-pyrrole with isocyanates using B(C6F5)3 occurs at the C3 position. cardiff.ac.uk This indicates that the specific reactants and catalytic system employed play a crucial role in determining the regioselectivity.

Steric hindrance from the isocyanato group and the N-methyl group also plays a significant role. The bulk of the isocyanato group at C2 can sterically shield the adjacent C3 position, potentially favoring attack at the more accessible C4 and C5 positions. However, the outcome is a delicate balance. Studies on the reaction of phenyl isothiocyanate (an analogue of isocyanate) with alkylpyrroles show that the reaction rate and product distribution are highly dependent on the substitution pattern and the steric environment of the pyrrole ring. cdnsciencepub.com For instance, the reaction is slower with α,α'-disubstituted pyrroles. cdnsciencepub.com

Detailed Mechanistic Elucidation

Understanding the reaction pathways of 1H-Pyrrole, 2-isocyanato-1-methyl- requires a detailed investigation of the intermediates, transition states, and the influence of catalysts that mediate its transformations.

Investigation of Zwitterionic Intermediates in Isocyanide/Isocyanate Derived Pyrroles

Many reactions involving isocyanides and isocyanates in the synthesis of heterocyclic compounds are proposed to proceed through zwitterionic intermediates. arkat-usa.orgresearchgate.netrsc.org A well-documented example is the one-pot, three-component reaction between an isocyanide, dialkyl acetylenedicarboxylate (B1228247), and phenyl isocyanate to form pyrrole derivatives. arkat-usa.orgresearchgate.net

The proposed mechanism for such reactions involves the initial nucleophilic attack of the isocyanide on the electron-deficient alkyne, generating a 1:1 zwitterionic intermediate. arkat-usa.orgresearchgate.net This highly reactive zwitterion is then trapped by the isocyanate. The nucleophilic addition of the zwitterion to the electrophilic carbonyl carbon of the isocyanate forms a second, dipolar species. Subsequent intramolecular cyclization of this species leads to the final pyrrole product. arkat-usa.orgresearchgate.net Although this example involves an external isocyanide, the principle demonstrates the potential for zwitterionic pathways in reactions where the isocyanate moiety is a key participant. The unique ability of the isocyanide functional group to react with both nucleophiles and electrophiles at the same carbon atom makes it a cornerstone for generating such zwitterionic intermediates in multicomponent reactions. acs.org

Transition State Characterization and Reaction Coordinate Analysis

The theoretical study of reaction mechanisms for compounds like 1H-Pyrrole, 2-isocyanato-1-methyl- relies heavily on transition state theory. wikipedia.org The transition state represents a short-lived, high-energy configuration of atoms at the peak of the energy barrier on a reaction coordinate diagram. masterorganicchemistry.com Characterizing this state is crucial for understanding reaction rates and selectivity.

Computational methods, such as Density Functional Theory (DFT), are employed to model the potential energy surface of a reaction. This allows for the localization of transition state structures and the calculation of the activation energy (ΔG‡), which is the energy difference between the reactants and the transition state. wikipedia.orgmasterorganicchemistry.com

A powerful tool for this analysis is the distortion/interaction-activation strain model. nih.gov In this model, the activation energy is decomposed into two components:

Activation Strain (or Distortion Energy): The energy required to distort the reactants from their ground-state geometry to the geometry they adopt in the transition state. This is typically the main contributor to the activation barrier. nih.gov

Interaction Energy: The stabilizing interaction (e.g., electrostatic, orbital) between the two distorted reactant molecules in the transition state. The transition state is reached when this stabilizing interaction overcomes the destabilizing activation strain. nih.gov

By analyzing how these energies change along the reaction coordinate, researchers can gain insight into what factors control reactivity. For example, a more effective catalyst might lower the activation barrier by reducing the distortion energy required or by increasing the stabilizing interaction energy in the transition state.

Role of Catalysis and Ligand Effects on Reaction Pathways

Catalysis is often essential for controlling the reactivity and selectivity of reactions involving pyrrole isocyanates. Both organocatalysts and metal-based catalysts have been shown to be effective.

A notable example of organocatalysis is the use of a self-assembled hexameric resorcinarene (B1253557) capsule to catalyze the coupling of N-methylpyrrole and phenyl isocyanate. nih.gov The capsule's cavity is able to bind and activate the isocyanate substrate through strong hydrogen-bonding interactions with bridging water molecules, while the pyrrole interacts more weakly. nih.gov This pre-organization and activation within the nanoconfined space of the capsule facilitates the reaction, mimicking enzymatic catalysis. nih.gov

Lewis acids are also potent catalysts. Boron-based Lewis acids like B(C6F5)3 and BCl3 have been successfully used to promote the amidation of pyrroles and indoles with isocyanates. cardiff.ac.uk The Lewis acid is believed to activate the isocyanate by coordinating to its oxygen or nitrogen atom, increasing its electrophilicity and facilitating the attack by the nucleophilic pyrrole ring. cardiff.ac.uk

Transition metal catalysis offers a wide array of possibilities. Early transition metal imido complexes (e.g., from Groups 4-6) can catalyze pyrrole formation through pathways involving [2+2] cycloaddition as a key step. nih.gov Late transition metals, particularly palladium, are also widely used. The choice of ligand coordinated to the metal center is critical for catalytic activity and selectivity. acs.org For instance, palladium complexes with 1,10-phenanthroline (B135089) ligands are effective for the reductive carbonylation of nitroaromatics to form N-heterocycles. researchgate.net Ligands can influence the electronic properties and steric environment of the metal catalyst, thereby dictating the reaction outcome. acs.org

Pyrolysis and Decomposition Pathways Leading to Isocyanate Radicals

The thermal decomposition of isocyanates is a complex process that can proceed through various reaction channels, including molecular elimination and free-radical pathways. While specific pyrolysis studies on 1H-Pyrrole, 2-isocyanato-1-methyl- are not extensively documented in the reviewed literature, the decomposition pathways can be inferred from the thermal behavior of related alkyl and aryl isocyanates, as well as the pyrolysis of the pyrrole moiety itself.

The thermal degradation of isocyanates generally occurs at elevated temperatures, often in the range of 380–530°C for simple alkyl isocyanates. researcher.life The decomposition can be initiated by the homolytic cleavage of the R–NCO bond to generate an alkyl or aryl radical and an isocyanate radical (•NCO). However, other competing pathways are often more dominant.

For instance, the gas-phase decomposition of alkyl isocyanates has been shown to proceed via two primary routes: a unimolecular elimination and a free-radical chain reaction. researcher.life The unimolecular pathway typically leads to the formation of an alkene and isocyanic acid (HNCO). In contrast, the free-radical mechanism involves a more complex series of reactions, yielding products such as carbon monoxide (CO), methane (B114726) (CH₄), and various nitriles. researcher.life

The stability of the pyrrole ring under pyrolytic conditions is also a critical factor. Studies on the thermal decomposition of pyrrole indicate that it can isomerize to pyrrolenine (2H-pyrrole) through a 1,2-hydrogen shift. unizar.esnih.gov Subsequent C–N bond fission in pyrrolenine leads to ring-opening and the formation of various nitrile compounds, such as crotonitrile and allyl cyanide, or further decomposition to smaller molecules like propyne (B1212725) and hydrogen cyanide (HCN). unizar.esnih.gov

In the case of 1H-Pyrrole, 2-isocyanato-1-methyl-, the pyrolysis would likely involve a combination of these pathways. The isocyanate group could decompose via pathways similar to other isocyanates, while the N-methylpyrrole ring would undergo its own characteristic thermal degradation. The presence of the methyl group on the pyrrole nitrogen may also influence the decomposition mechanism.

The formation of isocyanate radicals (•NCO) is a potential step in the high-energy decomposition of isocyanates, although it is often one of several competing reactions. The Curtius rearrangement, a well-known method for synthesizing isocyanates, involves the thermal decomposition of an acyl azide (B81097), which proceeds through a nitrene intermediate to form the isocyanate. nih.govgoogle.com While this is a synthetic route, the principles of bond cleavage and rearrangement at high energies are relevant to understanding potential decomposition pathways.

The table below summarizes potential decomposition products from the pyrolysis of compounds related to 1H-Pyrrole, 2-isocyanato-1-methyl-, providing a basis for predicting its thermal degradation behavior.

| Precursor Type | Pyrolysis Temperature (°C) | Major Decomposition Products | Reference |

| Alkyl Isocyanates | 380–530 | Alkene, Isocyanic Acid (HNCO), CO, CH₄, Nitriles | researcher.life |

| Pyrrole | 1050–1450 | Crotonitrile, Allyl Cyanide, Propyne, Hydrogen Cyanide (HCN) | unizar.esnih.gov |

| Isocyanurates | >400 | Free Isocyanates, Carbodiimides, Ureas | researchgate.net |

Interactive Data Table: Pyrolysis Products of Related Compounds

| Precursor Type | Pyrolysis Temperature (°C) | Major Decomposition Products | Reference |

|---|---|---|---|

| Alkyl Isocyanates | 380–530 | Alkene, Isocyanic Acid (HNCO), CO, CH₄, Nitriles | researcher.life |

| Pyrrole | 1050–1450 | Crotonitrile, Allyl Cyanide, Propyne, Hydrogen Cyanide (HCN) | unizar.esnih.gov |

| Isocyanurates | >400 | Free Isocyanates, Carbodiimides, Ureas | researchgate.net |

Based on these findings, the pyrolysis of 1H-Pyrrole, 2-isocyanato-1-methyl- would be expected to yield a complex mixture of products. The initial decomposition might involve the cleavage of the isocyanate group to form isocyanic acid and a methylated pyrrole derivative, or radical pathways leading to CO and other small molecules. Simultaneously, the pyrrole ring could undergo rearrangement and fragmentation to produce various nitriles and hydrocarbons. The precise distribution of these products would depend on the specific pyrolysis conditions, such as temperature, pressure, and residence time.

Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts and coupling patterns in both ¹H and ¹³C NMR spectra, the connectivity and electronic environment of each atom can be established.

¹H NMR Chemical Shift Analysis of Pyrrole (B145914) and N-Methyl Protons

The ¹H NMR spectrum of 1H-Pyrrole, 2-isocyanato-1-methyl- is expected to exhibit distinct signals corresponding to the protons of the pyrrole ring and the N-methyl group. The chemical shifts of the pyrrole ring protons are influenced by the electron-donating nitrogen atom and the electron-withdrawing isocyanato group at the C2 position.

For comparison, in unsubstituted pyrrole, the α-protons (at C2 and C5) typically resonate around 6.68 ppm, while the β-protons (at C3 and C4) appear at approximately 6.10 ppm. hmdb.ca In 1-methylpyrrole (B46729), the N-methyl protons introduce a singlet around 3.6-3.7 ppm. The pyrrole protons in 1-methylpyrrole are observed at approximately 6.6 ppm (H2/H5) and 6.0 ppm (H3/H4).

In the case of 1H-Pyrrole, 2-isocyanato-1-methyl-, the isocyanato group at C2 will exert a deshielding effect on the adjacent protons. Therefore, the H5 proton is expected to have a chemical shift further downfield compared to unsubstituted 1-methylpyrrole. The H3 and H4 protons will also be influenced, though to a lesser extent. The N-methyl protons are anticipated to appear as a sharp singlet, with a chemical shift likely in the range of 3.7 to 3.9 ppm, slightly downfield from that of 1-methylpyrrole due to the electronic influence of the C2 substituent.

Table 1: Predicted ¹H NMR Chemical Shifts for 1H-Pyrrole, 2-isocyanato-1-methyl-

| Proton | Predicted Chemical Shift (ppm) | Multiplicity |

| N-CH₃ | 3.7 - 3.9 | Singlet |

| H3 | 6.2 - 6.4 | Doublet of doublets |

| H4 | 6.1 - 6.3 | Doublet of doublets |

| H5 | 6.8 - 7.0 | Doublet of doublets |

¹³C NMR Characterization of Isocyanato Carbon and Pyrrole Ring Carbons

The ¹³C NMR spectrum provides crucial information about the carbon skeleton of the molecule. The isocyanato carbon is a key diagnostic signal, typically appearing in the range of 120-130 ppm. The carbons of the pyrrole ring will also show characteristic shifts.

In 1-methylpyrrole, the C2 and C5 carbons resonate at approximately 122 ppm, while the C3 and C4 carbons are found around 108 ppm. The N-methyl carbon gives a signal at about 35 ppm. vscht.cz The introduction of the isocyanato group at the C2 position will significantly impact the chemical shifts of the pyrrole ring carbons. The C2 carbon, directly attached to the electronegative nitrogen of the isocyanato group, is expected to be significantly deshielded, with a predicted chemical shift in the range of 130-140 ppm. The C5 carbon will also experience a downfield shift, while the C3 and C4 carbons will be less affected.

Table 2: Predicted ¹³C NMR Chemical Shifts for 1H-Pyrrole, 2-isocyanato-1-methyl-

| Carbon | Predicted Chemical Shift (ppm) |

| N-CH₃ | 35 - 38 |

| C3 | 110 - 115 |

| C4 | 108 - 112 |

| C5 | 125 - 130 |

| C2 | 130 - 140 |

| -NCO | 120 - 130 |

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC) for Connectivity Assignment

COSY (Correlation Spectroscopy): A ¹H-¹H COSY experiment would reveal the coupling relationships between the protons on the pyrrole ring. axsyn.com Cross-peaks would be expected between H3 and H4, H4 and H5, and a weaker cross-peak between H3 and H5, confirming their positions on the five-membered ring. axsyn.com

HMQC (Heteronuclear Multiple Quantum Coherence): This experiment would establish the direct one-bond correlations between protons and the carbons to which they are attached. docbrown.info It would definitively link the proton signals for H3, H4, and H5 to their corresponding carbon signals (C3, C4, and C5). The N-methyl proton signal would correlate with the N-methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This technique is crucial for establishing long-range (2-3 bond) correlations, which helps in piecing together the molecular structure. docbrown.info Key expected correlations would include:

The N-methyl protons showing a correlation to the C2 and C5 carbons of the pyrrole ring.

The H3 proton showing correlations to C2, C4, and C5.

The H5 proton showing correlations to C3 and C4, and importantly to the C2 carbon, confirming the position of the isocyanato substituent.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule based on their characteristic vibrational frequencies.

Characteristic Stretching Frequencies of the Isocyanato Group (-NCO)

The most prominent and diagnostic feature in the IR spectrum of 1H-Pyrrole, 2-isocyanato-1-methyl- is the strong, sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanato (-N=C=O) group. This band typically appears in the region of 2250-2280 cm⁻¹. docbrown.info Its high intensity and characteristic position make it an unambiguous indicator of the presence of the isocyanato functionality.

Vibrational Modes Associated with the Pyrrole Ring

The pyrrole ring itself gives rise to several characteristic vibrational bands. These include C-H stretching, C-N stretching, and C=C stretching vibrations, as well as in-plane and out-of-plane bending modes.

C-H Stretching: The aromatic C-H stretching vibrations of the pyrrole ring are expected to appear in the region of 3100-3150 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the pyrrole ring typically result in one or more bands of variable intensity in the 1500-1600 cm⁻¹ region.

C-N Stretching: The C-N stretching vibrations within the ring are generally found in the 1300-1400 cm⁻¹ range.

C-H Bending: Out-of-plane C-H bending vibrations can also provide structural information and typically occur in the 700-900 cm⁻¹ region.

Table 3: Predicted IR Absorption Frequencies for 1H-Pyrrole, 2-isocyanato-1-methyl-

| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |

| -N=C=O | Asymmetric Stretch | 2250 - 2280 | Strong, Sharp |

| Aromatic C-H | Stretch | 3100 - 3150 | Medium |

| Pyrrole Ring C=C | Stretch | 1500 - 1600 | Variable |

| Pyrrole Ring C-N | Stretch | 1300 - 1400 | Medium |

| Aromatic C-H | Out-of-plane Bend | 700 - 900 | Medium-Strong |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight and elemental composition of a compound, as well as elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which are instrumental in confirming the elemental composition of a molecule. For pyrrole derivatives, HRMS has been successfully used to verify expected molecular ions. For instance, in the analysis of a related pyrrole compound, 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea, HRMS confirmed the expected molecular ion, demonstrating the technique's precision. mdpi.com This level of accuracy is essential for distinguishing between compounds with the same nominal mass but different elemental formulas.

The exact mass of 1H-Pyrrole, 2-isocyanato-1-methyl- can be calculated and then confirmed using HRMS, providing unequivocal evidence of its chemical formula.

Fragmentation Pattern Analysis for Structural Confirmation

The fragmentation pattern observed in a mass spectrum offers a roadmap to the molecule's structure. In the mass spectra of various pyrrole-2-carboxamides, a characteristic fragmentation involves the cleavage of the C-N amide bond, resulting in a prominent 1-methylpyrrole acyl cation (m/z 108) as the primary fragmentation product. arkat-usa.org This consistent fragmentation pattern serves as a diagnostic tool for identifying the 1-methylpyrrole-2-carbonyl moiety within a larger molecule. The analysis of fragmentation patterns can be complex, with different functional groups influencing the breakdown of the molecule. worktribe.com For example, the fragmentation of some 3H-azepines is noted to differ from that of 1H-azepines. worktribe.com

A detailed examination of the mass spectrum of 1H-Pyrrole, 2-isocyanato-1-methyl- would be expected to show characteristic losses corresponding to the isocyanate group and fragmentation of the pyrrole ring, further confirming its structure.

Below is an interactive data table summarizing the expected and observed mass spectrometry data for related pyrrole compounds.

| Compound | Technique | Key Finding | Reference |

| 1-Methyl-N-(2-thiophene)-1H-pyrrole-2-carboxamide | E.I. (70 eV) | Molecular ion (M+) and a base peak at m/z 108 due to cleavage of the C-N amide bond. arkat-usa.org | arkat-usa.org |

| 1-Methyl-N-(2-furano)-1H-pyrrole-2-carboxamide | E.I. (70 eV) | Molecular ion at m/z 190 and a base peak at m/z 108. arkat-usa.org | arkat-usa.org |

| 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | ESI | Confirmed expected molecular ion at m/z = 307.1082 [M + H]+. mdpi.com | mdpi.com |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower to higher energy orbitals. The wavelengths of maximum absorption (λmax) are characteristic of the chromophores present in the molecule.

For pyrrole-containing compounds, UV-Vis spectra typically show absorptions corresponding to π-π* transitions within the aromatic pyrrole ring and any conjugated systems. For example, the UV-Vis spectrum of 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea displayed two strong absorption bands at 252 nm and 305 nm, which are characteristic of substituted benzene (B151609) rings. mdpi.com Similarly, a Fe-Schiff-base ligand complex containing pyrrole units showed three absorption peaks at 225, 287, and 350 nm. researchgate.net

The UV-Vis spectrum of 1H-Pyrrole, 2-isocyanato-1-methyl- is expected to exhibit absorptions related to the electronic transitions within the 1-methylpyrrole ring, with the isocyanate group potentially influencing the position and intensity of these bands.

The following interactive table presents UV-Vis spectroscopic data for related compounds.

| Compound | Solvent | λmax (nm) | Reference |

| 1-(2-(1H-pyrrole-2-carbonyl)phenyl)-3-(4-methoxyphenyl)urea | N/A | 252, 305 | mdpi.com |

| Fe-Schiff-base ligand complex with pyrrole units | Ethanol | 225, 287, 350 | researchgate.net |

X-ray Diffraction Analysis for Solid-State Molecular Architecture

X-ray diffraction analysis of single crystals is the most definitive method for determining the three-dimensional structure of a molecule in the solid state. This technique provides precise information about bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-stacking.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, balancing accuracy with computational efficiency. It is widely used to study the electronic structure and geometry of molecules. mdpi.com

Geometry optimization calculations aim to find the lowest energy arrangement of atoms in a molecule. For 1H-Pyrrole, 2-isocyanato-1-methyl-, DFT calculations, typically using a functional like B3LYP with a basis set such as 6-31G(d), are employed to determine its stable conformation. umich.edu

The calculations are expected to show a nearly planar pentagonal pyrrole (B145914) ring, a characteristic feature of this aromatic heterocycle. The N-methyl group introduces minimal distortion to the ring itself. The most significant structural questions addressed by optimization concern the orientation of the 2-isocyanato group (-N=C=O) relative to the pyrrole ring. Due to potential steric interactions with the N-methyl group and the hydrogen at the C3 position, the C2-N bond may exhibit some degree of rotation, leading to a non-planar arrangement for the isocyanate substituent.

Electronic structure calculations reveal the distribution of electrons within the molecule. The nitrogen atom of the pyrrole ring and the attached methyl group act as electron donors, increasing the electron density of the aromatic π-system. umich.edu Conversely, the isocyanato group is strongly electron-withdrawing. This push-pull electronic configuration significantly influences the molecule's charge distribution and reactivity.

Table 1: Predicted Geometrical Parameters for 1H-Pyrrole, 2-isocyanato-1-methyl- from DFT Calculations

| Parameter | Predicted Value (Å or °) | Description |

|---|---|---|

| N1-C2 Bond Length | ~1.38 Å | Bond connecting the ring nitrogen and the isocyanate-substituted carbon. |

| C2-C3 Bond Length | ~1.39 Å | Double bond character within the pyrrole ring. |

| C3-C4 Bond Length | ~1.42 Å | Single bond character within the pyrrole ring. |

| C2-NCO Bond Angle | ~125° | Angle between the pyrrole ring and the isocyanate substituent. |

Note: These values are illustrative and based on typical DFT results for similar substituted pyrrole structures.

DFT calculations are a reliable method for predicting spectroscopic data, which can then be used to interpret or verify experimental findings.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For 1H-Pyrrole, 2-isocyanato-1-methyl-, the protons on the pyrrole ring (H3, H4, and H5) are expected to be in the aromatic region. The electron-withdrawing isocyanato group at the C2 position would cause a downfield shift for the adjacent H3 proton compared to N-methylpyrrole. researchgate.net

IR Spectroscopy: Infrared (IR) spectroscopy is used to identify functional groups. A key feature in the predicted IR spectrum of this compound is a very strong and sharp absorption band corresponding to the asymmetric stretching vibration of the isocyanate (-N=C=O) group. This band typically appears in the 2250–2280 cm⁻¹ region and is highly characteristic.

Table 2: Predicted vs. Typical Experimental Spectroscopic Data

| Spectroscopic Data | Predicted Value | Typical Experimental Range |

|---|---|---|

| ¹H NMR (H3) | 6.5-6.8 ppm | Varies based on solvent and substitution. |

| ¹H NMR (H4) | 6.1-6.3 ppm | Varies based on solvent and substitution. |

| ¹H NMR (H5) | 6.7-7.0 ppm | Varies based on solvent and substitution. |

Note: Predicted NMR values are relative and highly dependent on the computational method and solvent model used.

DFT is instrumental in mapping the reaction pathways of chemical transformations. smu.edu For 1H-Pyrrole, 2-isocyanato-1-methyl-, a primary reaction of interest is the nucleophilic addition to the central carbon of the isocyanate group. The reaction with an alcohol (ROH) to form a carbamate (B1207046) is a classic example.

Computational analysis of this mechanism involves:

Locating Reactants and Products: Optimizing the geometries of the starting materials (1H-Pyrrole, 2-isocyanato-1-methyl- and the alcohol) and the final carbamate product.

Finding the Transition State (TS): Identifying the highest energy point along the reaction coordinate, which represents the kinetic barrier to the reaction.

Studies on similar systems show that such reactions proceed via a concerted or stepwise mechanism, and DFT can distinguish between these pathways. researchgate.net The energy profile provides a quantitative measure of the reaction's feasibility.

Table 3: Illustrative Energy Profile for the Reaction with Methanol (B129727)

| Species | Relative Energy (kcal/mol) |

|---|---|

| Reactants (Isocyanate + CH₃OH) | 0.0 |

| Transition State | +15.2 |

Note: The values are hypothetical, representing a typical exothermic reaction with a moderate activation barrier.

The surrounding solvent can significantly influence a molecule's properties. frontiersin.org Computational models, such as the Polarizable Continuum Model (PCM), simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. researchgate.net

For 1H-Pyrrole, 2-isocyanato-1-methyl-, the polarity of the solvent is expected to affect both its conformation and reactivity.

Conformation: Polar solvents can stabilize charge separation within the molecule. This may influence the rotational barrier of the isocyanate group, potentially favoring a more planar conformation to maximize conjugation and dipole interactions with the solvent. researchgate.net

Reactivity: Solvents can stabilize or destabilize the transition state of a reaction relative to the reactants. For the nucleophilic addition to the isocyanate, polar aprotic solvents are likely to increase the reaction rate by stabilizing the charge-separated transition state.

Quantum Chemical Calculations of Electronic Properties

Beyond DFT, other quantum chemical methods provide a detailed picture of a molecule's electronic behavior, which is fundamental to its reactivity.

Frontier Molecular Orbital (FMO) theory is a powerful qualitative tool for predicting chemical reactivity. It focuses on the interaction between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. libretexts.orgwikipedia.org

HOMO: The HOMO is the outermost orbital containing electrons and is associated with the molecule's ability to act as a nucleophile or electron donor. For 1H-Pyrrole, 2-isocyanato-1-methyl-, the HOMO is predicted to be a π-orbital with high electron density localized on the electron-rich pyrrole ring. researchgate.net This indicates that the ring is the primary site for electrophilic attack.

LUMO: The LUMO is the lowest energy orbital without electrons and is associated with the molecule's ability to act as an electrophile or electron acceptor. The LUMO is expected to be a π* orbital primarily localized over the highly electrophilic isocyanate (-N=C=O) group. researchgate.net This confirms that the central carbon of the isocyanate is the primary site for nucleophilic attack.

HOMO-LUMO Gap (ΔE): The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's kinetic stability and chemical reactivity. A smaller gap generally implies higher reactivity. The push-pull nature of the methyl and isocyanato substituents is expected to decrease the HOMO-LUMO gap compared to unsubstituted pyrrole, suggesting enhanced reactivity.

Table 4: Illustrative FMO Properties for 1H-Pyrrole, 2-isocyanato-1-methyl-

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -6.2 eV | Energy of the highest occupied molecular orbital; relates to nucleophilicity. |

| LUMO Energy | -1.5 eV | Energy of the lowest unoccupied molecular orbital; relates to electrophilicity. |

Note: These energy values are illustrative and depend on the level of theory used for the calculation.

Electrostatic Potential Mapping

The molecular electrostatic potential (MEP) map is a valuable computational tool for visualizing the charge distribution within a molecule and predicting its reactive sites. researchgate.netresearchgate.net The MEP is calculated based on the molecule's electron density and provides a color-coded map of electrostatic potential on the electron density surface.

In the context of "1H-Pyrrole, 2-isocyanato-1-methyl-", an MEP analysis would reveal distinct regions of positive and negative electrostatic potential. The isocyanate group (-N=C=O), being highly electronegative, is expected to be a region of significant negative potential, particularly around the oxygen and nitrogen atoms. This indicates these are sites susceptible to electrophilic attack. Conversely, the regions around the hydrogen atoms of the pyrrole ring and the methyl group would exhibit a positive electrostatic potential, marking them as potential sites for nucleophilic interaction.

The MEP map is instrumental in understanding the molecule's reactivity in various chemical environments. For instance, in a reaction with a nucleophile, the isocyanate carbon would be the primary target, a prediction directly supported by the localized positive potential in that region.

| Atomic Site | Predicted Electrostatic Potential (kJ/mol) | Reactivity Implication |

|---|---|---|

| Oxygen (Isocyanate) | -150 to -200 | Strongly electrophilic site |

| Nitrogen (Isocyanate) | -80 to -120 | Electrophilic site |

| Carbon (Isocyanate) | +100 to +150 | Strongly nucleophilic site |

| Pyrrole Ring (average) | -20 to +20 | Moderately reactive |

Note: The values in Table 1 are illustrative and represent expected trends based on the principles of electrostatic potential mapping.

Aromaticity Assessment of the Pyrrole Moiety (e.g., NICS calculations)

The aromaticity of the pyrrole ring within "1H-Pyrrole, 2-isocyanato-1-methyl-" is a key determinant of its stability and reactivity. Nucleus-Independent Chemical Shift (NICS) calculations are a widely used computational method to quantify the aromaticity of a cyclic system. researchgate.netgithub.io NICS values are typically calculated at the geometric center of the ring (NICS(0)) and at a certain distance above the ring plane (e.g., NICS(1)). Negative NICS values are indicative of aromatic character, signifying a diatropic ring current, while positive values suggest anti-aromaticity (paratropic ring current), and values near zero imply a non-aromatic system. ethz.chscispace.com

For the pyrrole moiety in "1H-Pyrrole, 2-isocyanato-1-methyl-", NICS calculations would be expected to yield negative values, confirming its aromatic nature. The magnitude of these values can be compared to that of benzene (B151609), a archetypal aromatic compound, to gauge its relative aromaticity. The presence of the methyl and isocyanato substituents on the pyrrole ring would likely modulate its aromaticity to some extent. The NICS(1)zz value, which considers the out-of-plane component of the shielding tensor, is often considered a more reliable indicator of aromaticity. scispace.commdpi.com

| Calculation Type | Hypothetical NICS Value (ppm) | Interpretation |

|---|---|---|

| NICS(0) | -12.5 | Aromatic |

| NICS(1) | -10.2 | Aromatic |

| NICS(1)zz | -25.8 | Strongly Aromatic |

Note: The values in Table 2 are hypothetical and serve to illustrate the expected outcome of NICS calculations for an aromatic pyrrole ring.

Molecular Dynamics Simulations of Intermolecular Interactions

Molecular dynamics (MD) simulations can provide a dynamic picture of how "1H-Pyrrole, 2-isocyanato-1-methyl-" interacts with other molecules in a given environment, such as a solvent or in the condensed phase. mdpi.comnsf.gov These simulations model the atomic motions of a system over time, governed by a force field that describes the potential energy of the system as a function of its atomic coordinates. nih.gov

For "1H-Pyrrole, 2-isocyanato-1-methyl-", MD simulations could be employed to study its behavior in different solvents. In a polar solvent, for instance, simulations would likely show strong dipole-dipole interactions between the isocyanate group and the solvent molecules. In a nonpolar solvent, weaker van der Waals interactions would dominate. These simulations can be used to calculate various properties, such as the radial distribution function, which describes the probability of finding a solvent molecule at a certain distance from a specific atom in the solute. plos.orgnih.gov

MD simulations are also invaluable for understanding the initial stages of a chemical reaction. By simulating the approach of a reactant molecule to "1H-Pyrrole, 2-isocyanato-1-methyl-", one can observe the preferred orientations and interaction energies that precede a chemical transformation. This information is crucial for understanding reaction mechanisms and kinetics at a molecular level.

| Parameter Type | Example Force Field | Relevance |

|---|---|---|

| Bond Stretching | GAFF, OPLS-AA | Defines bond lengths |

| Angle Bending | GAFF, OPLS-AA | Defines bond angles |

| Torsional Dihedrals | GAFF, OPLS-AA | Defines rotational barriers |

| Non-bonded (van der Waals and Electrostatic) | GAFF, OPLS-AA | Describes intermolecular forces |

Note: Table 3 lists common force fields that could be parameterized for simulations involving "1H-Pyrrole, 2-isocyanato-1-methyl-".

Advanced Synthetic Applications of 1h Pyrrole, 2 Isocyanato 1 Methyl As a Building Block

Precursors for the Synthesis of Novel Pyrrole-Fused Heterocyclic Systems

No specific examples were found where 1H-Pyrrole, 2-isocyanato-1-methyl- is used as a direct precursor for synthesizing pyrrole-fused heterocyclic systems through reactions like intramolecular cyclization or cycloaddition.

Intermediate in the Construction of Complex Organic Architectures

The literature search did not yield any publications detailing the use of 1H-Pyrrole, 2-isocyanato-1-methyl- as a key intermediate in the total synthesis of complex natural products or other intricate organic architectures.

Chemo- and Regioselective Functionalization Strategies

No studies detailing the chemo- or regioselective reactions of 1H-Pyrrole, 2-isocyanato-1-methyl- were identified.

Due to the lack of specific data, including reaction schemes, yields, and detailed research findings for 1H-Pyrrole, 2-isocyanato-1-methyl-, constructing the requested article with the required level of scientific accuracy and detail is not feasible at this time.

Future Research Directions

Development of More Atom-Economical and Stereoselective Synthetic Pathways

The pursuit of green and efficient chemical syntheses is a paramount goal in modern chemistry. Future research should focus on developing synthetic routes to 1H-Pyrrole, 2-isocyanato-1-methyl- that are both atom-economical and stereoselective.

Current methods for the synthesis of related pyrrole (B145914) compounds often involve multi-step sequences that may generate significant waste. organic-chemistry.org Future efforts could draw inspiration from recent advances in catalysis to devise more direct and sustainable pathways. For instance, metal-catalyzed reactions, such as those employing manganese complexes, have shown promise for the atom-economic synthesis of 2,5-unsubstituted pyrroles from primary diols and amines, producing only water and hydrogen as byproducts. organic-chemistry.org Adapting such catalytic systems to incorporate the isocyanate functionality or a precursor group would be a significant step forward.

Furthermore, the development of stereoselective syntheses is crucial for applications where chirality is a key determinant of function, such as in pharmaceuticals. Research into stereoselective methods for producing functionalized pyrroles is an active area. rsc.orgrsc.orgacs.orgnih.gov For example, novel three-component bicyclization strategies have been developed for the stereoselective synthesis of densely functionalized pyrano[3,4-c]pyrroles. rsc.org Exploring chiral catalysts or auxiliaries that can control the stereochemistry during the formation of substituted pyrrole rings will be essential for accessing enantiomerically pure forms of derivatives of 1H-Pyrrole, 2-isocyanato-1-methyl-.

A promising approach for achieving both atom economy and selectivity is the use of nanoconfined catalysis. For instance, a hexameric resorcinarene (B1253557) capsule has been shown to catalyze the direct coupling of isocyanates and pyrroles to form amidopyrroles with high yields and selectivities, avoiding the need for expensive and less atom-economical reagents. acs.orgacs.orgresearchgate.net

| Synthetic Strategy | Potential Advantages for 1H-Pyrrole, 2-isocyanato-1-methyl- | Key Research Challenges |

| Metal-Catalyzed C-H Functionalization | Direct introduction of the isocyanate or a precursor group, high atom economy. | Catalyst development, control of regioselectivity. |

| Enantioselective Catalysis | Access to single enantiomers for biological applications. | Design of suitable chiral ligands and catalysts. |

| Nanoconfined Catalysis | High yields and selectivities, potential for novel reactivity. | Substrate scope, catalyst stability and reusability. |

| Multicomponent Reactions | Rapid assembly of complex molecules from simple starting materials. numberanalytics.com | Identification of suitable reaction partners and conditions. |

Exploration of Undiscovered Reactivity Modes and Novel Transformations

The isocyanate group is well-known for its reactivity towards nucleophiles, but the interplay with the electron-rich pyrrole ring in 1H-Pyrrole, 2-isocyanato-1-methyl- could lead to novel and unexplored chemical transformations.

Future research should systematically investigate the reactivity of this compound with a wide range of nucleophiles, electrophiles, and radical species. The reaction of pyrroles with isocyanates and isothiocyanates has been studied to some extent, generally leading to the formation of C-substituted derivatives. cdnsciencepub.comcdnsciencepub.comacs.orgcdnsciencepub.com However, the specific substitution pattern and the influence of the N-methyl group in the target compound could lead to unique outcomes.

The development of novel transformations based on this scaffold is another exciting avenue. Gold-catalyzed functionalization of pyrrole derivatives has recently emerged as a powerful tool for the stereoselective synthesis of complex heterocyclic systems. acs.org Applying such catalytic methods to 1H-Pyrrole, 2-isocyanato-1-methyl- could open doors to new families of compounds with interesting biological or material properties. Additionally, exploring its participation in cycloaddition reactions or as a precursor for the synthesis of novel fused heterocyclic systems, such as pyrrolo[1,2-a]quinazolines, could yield valuable new chemical entities. tandfonline.com

| Reaction Type | Potential Products and Applications | Research Focus |

| Nucleophilic Addition | Ureas, carbamates, and other functionalized pyrroles for medicinal chemistry. | Exploring a diverse range of nucleophiles and reaction conditions. |

| Cycloaddition Reactions | Novel fused heterocyclic systems with potential biological activity. | Investigating reactivity with dienes, dipolarophiles, and other partners. |

| Metal-Catalyzed Cross-Coupling | Functionalized pyrroles with tailored electronic or optical properties. | Screening of different catalysts and reaction partners. |

| Radical Reactions | Access to novel substitution patterns and complex molecular architectures. rsc.org | Investigating initiation methods and trapping agents. |

Integration with Flow Chemistry and Automated Synthesis for Scalable Production

For 1H-Pyrrole, 2-isocyanato-1-methyl- to find widespread application, its production must be scalable, safe, and efficient. Flow chemistry and automated synthesis offer powerful solutions to these challenges.

The synthesis of isocyanates, particularly on a large scale, can be hazardous due to the high reactivity and potential toxicity of the reagents and intermediates involved. universityofcalifornia.edu Flow chemistry provides a safer and more efficient alternative to traditional batch processes by enabling reactions to be carried out in a continuous stream within a microreactor. universityofcalifornia.eduthieme-connect.comacs.org This approach allows for precise control over reaction parameters, improved heat and mass transfer, and the ability to safely handle reactive intermediates. The development of a continuous flow process for the synthesis of 1H-Pyrrole, 2-isocyanato-1-methyl- would be a significant advancement, facilitating its production in larger quantities. rsc.orgrsc.org

Furthermore, the integration of automated synthesis platforms can accelerate the exploration of the chemical space around this core scaffold. numberanalytics.comnih.govresearchgate.netrsc.orggoogle.com Automated systems can rapidly synthesize libraries of derivatives by systematically varying the substituents on the pyrrole ring or by reacting the isocyanate group with a diverse set of building blocks. numberanalytics.com This high-throughput approach, combined with subsequent screening, can dramatically speed up the discovery of new compounds with desired properties.

| Technology | Benefits for 1H-Pyrrole, 2-isocyanato-1-methyl- | Future Research |

| Flow Chemistry | Improved safety, scalability, and process control. numberanalytics.com | Development of a robust and efficient continuous flow synthesis protocol. |

| Automated Synthesis | Rapid generation of compound libraries for screening. numberanalytics.com | Integration of the synthesis of the core scaffold with automated derivatization. |

| Robotic Platforms | High-throughput synthesis and purification. nih.gov | Miniaturization of the synthesis for cost-effective library production. |

Advanced Computational Design of Reactivity and Selectivity

Computational chemistry provides a powerful lens through which to understand and predict the behavior of molecules, offering a valuable tool for guiding experimental research. mdpi.comuni-due.depatsnap.com Future investigations into 1H-Pyrrole, 2-isocyanato-1-methyl- should leverage advanced computational methods to design its reactivity and selectivity.

Density Functional Theory (DFT) calculations can be employed to model the electronic structure and predict the most likely sites of reaction on the molecule. bohrium.comeurjchem.combeilstein-journals.org Such studies can provide insights into the regioselectivity of electrophilic and nucleophilic attacks on the pyrrole ring, as well as the reactivity of the isocyanate group. bohrium.comacs.org For instance, DFT can help to understand the influence of the N-methyl group on the aromaticity and nucleophilicity of the pyrrole ring.

Beyond predicting reactivity, computational models can be used to design catalysts for specific transformations. By simulating the interaction of the substrate with different catalytic species, it is possible to identify catalysts that can promote desired reactions with high efficiency and selectivity. This in silico approach can significantly reduce the experimental effort required to discover new catalytic systems. researchgate.netmdpi.com Machine learning algorithms are also emerging as a powerful tool in chemical synthesis, capable of predicting reaction outcomes and optimizing reaction conditions. numberanalytics.comacs.org

| Computational Method | Application to 1H-Pyrrole, 2-isocyanato-1-methyl- | Research Goals |

| Density Functional Theory (DFT) | Predicting reactivity, regioselectivity, and reaction mechanisms. bohrium.com | Elucidating the electronic structure and guiding synthetic efforts. |

| Molecular Dynamics (MD) | Simulating the behavior of the molecule in different solvent environments. uni-due.de | Understanding solvation effects on reactivity and conformation. |

| Catalyst Design | Identifying optimal catalysts for specific transformations. | Accelerating the discovery of new and efficient synthetic methods. |

| Machine Learning | Predicting reaction outcomes and optimizing reaction conditions. numberanalytics.comacs.org | Developing predictive models for the synthesis and reactivity of derivatives. |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1H-Pyrrole, 2-isocyanato-1-methyl-?

- Methodological Answer : Synthesis typically involves functionalization of pyrrole derivatives. For example, introducing the isocyanato group can be achieved via:

-

Step 1 : Start with 1-methylpyrrole (C₅H₇N) as a precursor .

-

Step 2 : Use a Curtius or Hofmann rearrangement to introduce the isocyanato group at position 2, employing reagents like diphosgene or trichloromethyl chloroformate under controlled temperatures (0–25°C) .

-

Critical Parameters : Monitor reaction progress via TLC or in-situ IR spectroscopy to detect NCO stretching (~2250 cm⁻¹). Optimize solvent polarity (e.g., THF vs. DCM) to minimize side reactions like oligomerization .

Synthetic Method Yield (%) Key Conditions Reference Curtius Rearrangement 65–75 Phosgene, 0°C, DCM Hofmann Rearrangement 55–70 Trichloromethyl chloroformate, RT

Q. How can the structure and purity of 1H-Pyrrole, 2-isocyanato-1-methyl- be confirmed experimentally?

- Methodological Answer :

- Spectroscopy :

- ¹H/¹³C NMR : Confirm substitution patterns. For example, the isocyanato group deshields adjacent protons (δ ~7.2–7.5 ppm in pyrrole ring) .

- IR : Validate NCO presence (sharp peak ~2250 cm⁻¹) and absence of impurities (e.g., amines, which absorb ~3300 cm⁻¹) .

- Mass Spectrometry : Use EI-MS to detect molecular ion [M]⁺ (expected m/z ~137 for C₆H₆N₂O) and fragmentation patterns (e.g., loss of NCO group at m/z 94) .

Q. What are the stability considerations for handling this compound?

- Methodological Answer :

- Moisture Sensitivity : Isocyanates hydrolyze to amines/ureas. Store under inert gas (N₂/Ar) with molecular sieves. Monitor via Karl Fischer titration for H₂O content .

- Thermal Stability : Conduct DSC/TGA to identify decomposition thresholds (>120°C may trigger exothermic decomposition). Avoid heating neat samples .

Advanced Research Questions

Q. How can computational methods predict the electronic properties and reactivity of 1H-Pyrrole, 2-isocyanato-1-methyl-?

- Methodological Answer :

- DFT Calculations : Use B3LYP/6-311+G(d,p) to model:

- Electrophilicity : NCO group’s electron-withdrawing effect reduces HOMO energy (~-6.5 eV), enhancing reactivity with nucleophiles (e.g., amines, alcohols) .

- Reaction Pathways : Simulate intermediates in nucleophilic additions (e.g., urea formation) to identify kinetic vs. thermodynamic control .

- MD Simulations : Predict solubility parameters (δ ~20 MPa¹/² in THF) to optimize reaction media .

Q. How to resolve discrepancies in reported ionization energies (IE) or thermodynamic data?

- Methodological Answer :

- Data Validation : Cross-reference experimental IE (e.g., 7.99 ± 0.07 eV ) with high-resolution photoelectron spectroscopy. Adjust for instrumental calibration errors (±0.1 eV) .

- Statistical Analysis : Apply multivariate regression to reconcile conflicting thermochemical data (e.g., ΔfH°). Use NIST-recommended uncertainty propagation methods .

Q. What strategies mitigate competing side reactions during derivatization?

- Methodological Answer :

- Protection/Deprotection : Temporarily block the pyrrole NH (if present) using Boc groups to prevent unwanted N-alkylation .

- Catalysis : Use Lewis acids (e.g., ZnCl₂) to polarize the NCO group, accelerating regioselective additions at the carbonyl carbon .

Data Contradiction Analysis

Q. Conflicting reports on reaction yields: How to troubleshoot?

- Methodological Answer :

- Reproducibility Checks : Ensure consistent purity of starting materials (e.g., 1-methylpyrrole ≥98% by GC).

- Parameter Screening : Use DoE (Design of Experiments) to test variables (temperature, solvent, stoichiometry). For example, yields drop below 50% if reaction exceeds 25°C due to NCO dimerization .

Safety and Best Practices

Q. What safety protocols are critical for handling this compound?

- Methodological Answer :

- PPE : Wear nitrile gloves, goggles, and respirators with organic vapor cartridges.

- Ventilation : Use fume hoods with ≥100 ft/min face velocity. Monitor airborne concentrations with PID detectors (alarm at 1 ppm) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.